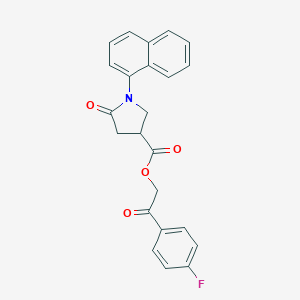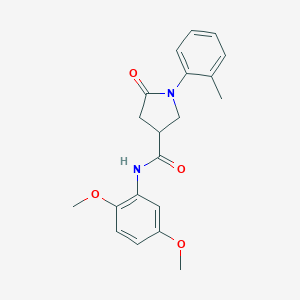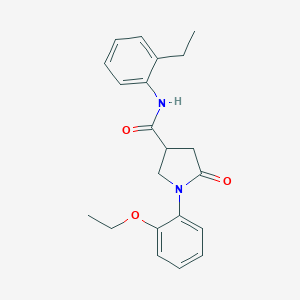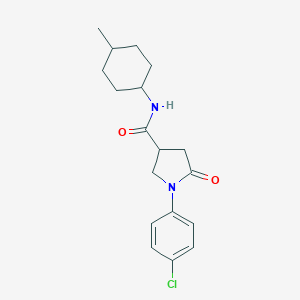
2-(4-Fluorophenyl)-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress in cells. It may also induce apoptosis in cancer cells by disrupting mitochondrial function.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce oxidative stress in cells. In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Fluorophenyl)-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its high yield in synthesis. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential use in cancer treatment.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 1-(naphthalen-1-yl)-2-pyrrolidin-1-ylethanone with ethyl 4-fluorobenzoate in the presence of a base. The reaction yields the desired compound as a white solid with a high yield.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for Alzheimer's disease. It has also been studied for its potential use in cancer treatment due to its cytotoxic effects on cancer cells.
properties
Molecular Formula |
C23H18FNO4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H18FNO4/c24-18-10-8-16(9-11-18)21(26)14-29-23(28)17-12-22(27)25(13-17)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,17H,12-14H2 |
InChI Key |
WGQKFHYRPYFGEI-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
